![molecular formula C16H19Cl2NO3 B2954638 ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate CAS No. 866017-66-5](/img/structure/B2954638.png)
ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate, also known as E-2-DCPMA, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxopentenoic acid family, which includes a number of synthetic compounds with similar structures. E-2-DCPMA has been used in the study of biochemical and physiological processes, as well as in laboratory experiments.
Scientific Research Applications
Polymer Modification and Protective Groups
- Polymeric Protecting Groups : A study focused on the synthesis of novel polymeric amino protecting groups, demonstrating the utility of certain compounds in polymer chemistry for protecting amine functionalities during synthesis processes (Gormanns & Ritter, 1994).
Photochromic Materials
- Photochromic Diarylethene Precursors : Research on the base-induced aerobic dimerization of certain keto-enoate compounds has led to the development of new photochromic diarylethenes, highlighting their potential in creating materials with changeable color properties under light exposure (Lvov et al., 2017).
Heterocyclic Synthesis
- Synthesis of Heterocyclic Systems : Another study explored the use of methyl and phenylmethyl enoate derivatives in synthesizing various heterocyclic compounds, indicating the role of these materials in pharmaceutical chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).
Structural Analysis
- Crystal Structure Analysis : Detailed structural analysis of related compounds can provide insights into their chemical behavior and potential applications in designing materials with specific properties (Johnson et al., 2006).
Nonpeptide Agonists Discovery
- Nonpeptide Agonists for GPR14/Urotensin-II Receptor : The discovery of nonpeptidic agonists based on chlorophenyl and dimethylaminoethyl isochroman-1-one derivatives illustrates the application of these compounds in therapeutic research, particularly for modulating the urotensin-II receptor (Croston et al., 2002).
properties
IUPAC Name |
ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c1-4-22-16(21)13(15(20)7-8-19(2)3)9-11-5-6-12(17)10-14(11)18/h5-8,10,13H,4,9H2,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNINJSNPLWUSB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.